molecular formula C13H16ClN3O3 B2860495 Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate hydrochloride CAS No. 1431963-55-1

Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate hydrochloride

Cat. No.: B2860495
CAS No.: 1431963-55-1
M. Wt: 297.74
InChI Key: WWRFCUKLVSCMSW-UHFFFAOYSA-N
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Description

Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate hydrochloride is a synthetic organic compound featuring a benzoate ester core functionalized with a methoxy group and a pyrazole-derived substituent. The molecular formula is C₁₂H₁₄ClN₃O₃, with a molecular weight of 283.72 g/mol . The compound’s structure combines a pyrazole ring (with an amino group at the 4-position) linked via a methylene bridge to the benzoate ester, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

methyl 3-[(4-aminopyrazol-1-yl)methyl]-4-methoxybenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3.ClH/c1-18-12-4-3-9(13(17)19-2)5-10(12)7-16-8-11(14)6-15-16;/h3-6,8H,7,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRFCUKLVSCMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CN2C=C(C=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate hydrochloride typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring is usually synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Substitution at the Pyrazole Ring: The amino group is introduced by reacting the pyrazole core with an appropriate amine source.

  • Attachment of the Methoxybenzoate Moiety: The methoxybenzoate group is attached to the pyrazole ring through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the pyrazole ring or the methoxybenzoate group.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the methoxybenzoate moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of pyrazole-3-one derivatives.

  • Reduction Products: Reduction can yield aminopyrazoles or hydroxymethyl derivatives.

  • Substitution Products: Substitution reactions can produce various substituted pyrazoles and benzoate derivatives.

Scientific Research Applications

Chemistry: Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate hydrochloride is used in the synthesis of other pyrazole derivatives, which are valuable in organic synthesis and medicinal chemistry.

Biology: Pyrazole derivatives are known for their diverse biological activities, including antileishmanial and antimalarial properties. This compound can be used as a precursor in the development of new drugs targeting these diseases.

Medicine: The compound and its derivatives have potential applications in the treatment of various diseases due to their pharmacological properties. Research is ongoing to explore their therapeutic potential.

Industry: In the agrochemical industry, pyrazole derivatives are used in the development of herbicides and insecticides. The compound's derivatives can be employed to create new formulations with improved efficacy and safety profiles.

Mechanism of Action

The mechanism by which Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group on the pyrazole ring can interact with enzymes or receptors, leading to biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between the target compound and analogous pyrazole- or benzoate-containing derivatives.

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes References
Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate hydrochloride C₁₂H₁₄ClN₃O₃ 283.72 4-Methoxybenzoate ester; 4-amino-pyrazole Likely intermediate for drug discovery (inferred from structural analogs).
3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride C₁₂H₁₄ClN₃O₂ 283.72* 3,5-Dimethylpyrazole; benzoic acid Enhanced steric hindrance may influence binding affinity in drug design.
Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride C₁₆H₂₂ClNO₃ 311.81 Cyclohexylamino group; 4-methoxybenzoate ester Potential use in hydrophobic drug delivery systems due to cyclohexyl moiety.
Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride C₆H₁₂Cl₂N₃ 205.09 Pyrazole with 3-methyl group; dihydrochloride salt Used in neurological/metabolic drug candidates due to methylamine functionality.
3-[(2,4-Dimethylphenoxy)methyl]benzoic acid C₁₆H₁₆O₃ 256.30 Phenoxy group; 2,4-dimethyl substitution Applications in material science or as a corrosion inhibitor.

Key Comparative Insights

Structural Modifications and Bioactivity: The target compound’s pyrazole-amino group and ester functionality differentiate it from derivatives like 3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride, which has additional methyl groups on the pyrazole ring. These substituents may alter steric effects and hydrogen-bonding capacity, impacting interactions with biological targets .

Acid vs. Ester Derivatives :

  • The benzoic acid derivative (CAS 1431964-06-5) lacks the methyl ester group, making it more polar and suitable for salt formation or ionic interactions in drug formulations. In contrast, the ester form (target compound) may improve metabolic stability or bioavailability .

Dihydrochloride vs. Hydrochloride Salts :

  • Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride (C₆H₁₂Cl₂N₃) has two chloride counterions, increasing solubility in aqueous media compared to the target compound’s single hydrochloride salt. This property is critical for parenteral drug formulations .

Phenoxy vs.

Research Findings and Limitations

  • Pharmaceutical Relevance : Pyrazole-containing compounds like the target and its analogs are frequently employed in kinase inhibitor and antimicrobial agent development. For example, the dihydrochloride salt in is highlighted for its role in neurological drug candidates.
  • Synthetic Challenges : The absence of direct pharmacological data for the target compound in the evidence underscores the need for further experimental validation. Structural analogs suggest its utility as a building block, but specific activity profiles remain unexplored.
  • CAS Number Discrepancy : The acid form of the target compound is listed under CAS 1431964-06-5 in but as EN300-762821 in , likely reflecting vendor-specific identifiers versus standardized CAS registry.

Biological Activity

Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate hydrochloride, also known by its CAS number 1245806-49-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₂H₁₃N₃O₃
  • Molecular Weight : 247.25 g/mol
  • IUPAC Name : Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate

The biological activity of this compound is largely attributed to its pyrazole moiety, which is known for various pharmacological properties. Pyrazole derivatives have been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. The presence of the amino group in the pyrazole ring enhances its interaction with biological targets.

Key Mechanisms:

  • Inhibition of Prostaglandin Synthesis : Similar to other pyrazole derivatives like celecoxib, this compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Modulation of Nitric Oxide Pathways : Pyrazole compounds can influence nitric oxide synthase activity, which plays a crucial role in vascular biology and inflammation.
  • Antioxidant Activity : The methoxy group may contribute to antioxidant properties, protecting cells from oxidative stress.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens.

Anticancer Potential

Recent investigations have highlighted the potential anticancer properties of pyrazole derivatives. The compound's ability to induce apoptosis in cancer cells has been suggested through in vitro assays.

Anti-inflammatory Effects

In vivo studies using animal models have demonstrated that this compound can significantly reduce inflammation markers, suggesting its potential use in treating inflammatory diseases.

Case Studies

Several studies have explored the biological effects of pyrazole compounds similar to this compound:

  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory effects in a rat model.
    • Findings : Administration resulted in a significant reduction in paw edema compared to control groups, indicating effective anti-inflammatory activity.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial activity against Staphylococcus aureus and E. coli.
    • Findings : The compound exhibited notable inhibition zones in agar diffusion tests, confirming its antimicrobial potential.

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
Celecoxib169590-42-5381.43 g/molCOX inhibition
Phenylbutazone50-33-9308.36 g/molAnti-inflammatory
Methyl 3-(4-amino)pyrazole1245806-49-8247.25 g/molAntimicrobial, anti-inflammatory

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